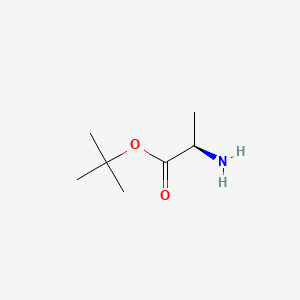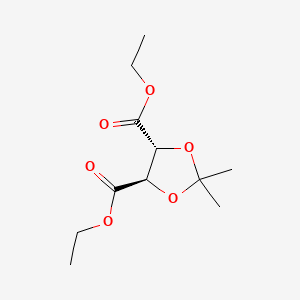
Methyl 3-iodo-5-methylbenzoate
Overview
Description
Methyl 3-iodo-5-methylbenzoate is an organic compound with the molecular formula C9H9IO2 . It has a molecular weight of 276.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring connected to an ester functional group . The Smiles notation for this compound is COC(=O)C1=CC©=CC(I)=C1 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It should be stored at 0-8 °C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Polysubstituted Aromatic Carboxylic Acids: Methyl 3-iodo-5-methylbenzoate is utilized in the synthesis of complex aromatic carboxylic acids like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, important in antibiotic research (Laak & Scharf, 1989).
- Formation of Iodine-Substituted Benzenes: It's used in chemical reactions that lead to the formation of iodine-substituted benzenes, highlighting its role in creating structurally diverse compounds (Matsumoto, Takase, & Ogura, 2008).
Medicinal Chemistry and Drug Development
- Anticancer Activity: this compound is a precursor in synthesizing compounds with potential anticancer properties, as evidenced in studies on human lung cancer cells (Zhou et al., 2020).
Environmental and Biological Applications
- Anaerobic Degradation Studies: It has been used in studies to understand the anaerobic degradation pathways of similar compounds, providing insights into environmental biodegradation processes (Lahme et al., 2012).
- Photocatalytic Degradation Research: this compound's structural analogs are studied for their photocatalytic degradation in environmental applications, aiding in pollution control strategies (Wang, Hsieh, Wu, & Chang, 2000).
Analytical and Material Science
- Fluorescent Sensor Development: Derivatives of this compound are synthesized for use as fluorescent sensors, contributing to advancements in analytical chemistry and bio-imaging (Ye et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 3-iodo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCQUCEIGXSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)



![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)



![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)

